molecular formula C7H7Cl2NO2S B2365734 (2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride CAS No. 1934900-46-5

(2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride

Cat. No.: B2365734
CAS No.: 1934900-46-5
M. Wt: 240.1
InChI Key: NLBFUTPESPTSSX-UHFFFAOYSA-N
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Description

(2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is widely used in various fields such as medical research, environmental research, and industrial research. The compound has a molecular weight of 240.11 g/mol and its IUPAC name is this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride typically involves the reaction of 2-chloro-6-methylpyridine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by other nucleophiles.

    Addition Reactions: The sulfonyl chloride group can react with nucleophiles to form sulfonamide derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Catalysts such as palladium can be used to facilitate certain reactions, such as cross-coupling reactions.

Major Products

    Sulfonamides: Formed by the reaction of the sulfonyl chloride group with amines.

    Substituted Pyridines: Formed by the substitution of the chlorine atom in the pyridine ring.

Scientific Research Applications

(2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules .

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-6-methylpyridin-4-yl)methanol: A related compound with a hydroxyl group instead of a sulfonyl chloride group.

    2-Chloro-4-methylpyridine: A simpler compound with only a chlorine substituent on the pyridine ring.

Uniqueness

(2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride is unique due to its combination of a sulfonyl chloride group and a chlorinated pyridine ring. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(2-chloro-6-methylpyridin-4-yl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO2S/c1-5-2-6(3-7(8)10-5)4-13(9,11)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBFUTPESPTSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934900-46-5
Record name (2-chloro-6-methylpyridin-4-yl)methanesulfonyl chloride
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